1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of nitrile and hydroxyethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of nitrile groups can be achieved through nucleophilic substitution reactions. The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can further enhance the compound’s biological activity or chemical stability.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an inhibitor of specific enzymes or receptors, which could be useful in treating diseases such as cancer.
Industry: Its unique chemical properties make it valuable in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various signaling pathways, potentially leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,4-c]pyridine
- Pyrrolopyrazine derivatives
Uniqueness
Compared to other similar compounds, 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- stands out due to its specific functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C11H8N4O |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-4-8-3-10-9(5-13)7-15(1-2-16)11(10)14-6-8/h3,6-7,16H,1-2H2 |
InChI Key |
TWOFBBMIBNOTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2CCO)C#N)C#N |
Origin of Product |
United States |
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